1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
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Overview
Description
1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Propenone Formation: The final step involves the formation of the propenone moiety through a condensation reaction between the benzylated piperidine and 4-fluorobenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluoro-phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzyl-piperidin-1-yl)-3-phenyl-propenone: Lacks the fluoro group, which may affect its biological activity.
1-(4-Benzyl-piperidin-1-yl)-3-(4-chloro-phenyl)-propenone: Contains a chloro group instead of a fluoro group, which may result in different reactivity and potency.
Uniqueness
1-(4-BENZYLPIPERIDINO)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C21H22FNO |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22FNO/c22-20-9-6-17(7-10-20)8-11-21(24)23-14-12-19(13-15-23)16-18-4-2-1-3-5-18/h1-11,19H,12-16H2/b11-8+ |
InChI Key |
WFRGDOJUMXLLJX-DHZHZOJOSA-N |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)F |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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